tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-Butyl 4-oxo-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition reactions . The reaction conditions often require specific solvents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation , reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Uniqueness
tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to its specific bicyclic structure and the presence of a tert-butyl ester group. This combination of features makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.
Biological Activity
tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant potential in biological applications due to its unique structural features, including a tert-butyl ester group and a bicyclic framework. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
CAS No. | 1822616-67-0 |
Molecular Formula | C10H15NO3 |
Molecular Weight | 197.23 g/mol |
IUPAC Name | This compound |
InChI Key | DPBUFAQYADWYEG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. One method includes photochemical [2 + 2] cycloaddition reactions, which enable the formation of the bicyclic structure while maintaining the integrity of the functional groups present in the molecule.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to bind effectively to these targets, influencing their activity and leading to various biochemical outcomes. The precise pathways and targets can vary based on the context in which the compound is applied.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities:
- Enzyme Inhibition : In studies evaluating its effects on glycosidases, it was found to inhibit β-glucosidase and β-galactosidase significantly at concentrations of 5 mM and 25 mM, reducing their activities to 43% and 20%, respectively .
- Substrate Activity : The compound has also been shown to activate other enzymes such as α-galactosidase and β-mannosidase, enhancing their activities by up to 240% at higher concentrations (25 mM) .
- Potential Therapeutic Applications : Due to its enzyme modulation capabilities, this compound may have applications in treating conditions related to enzyme deficiencies or imbalances, particularly in carbohydrate metabolism.
Case Studies
Several studies have focused on the biological implications of this compound:
- A study highlighted its use as a building block for synthesizing biologically active molecules, demonstrating its versatility in medicinal chemistry applications.
- Another research effort investigated its pharmacological properties, revealing that it could serve as a promising candidate for developing new therapeutic agents targeting specific enzyme pathways involved in metabolic disorders .
Properties
CAS No. |
1822616-67-0 |
---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-8(12)6-4-7(6)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
DPBUFAQYADWYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1C2 |
Purity |
95 |
Origin of Product |
United States |
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